molecular formula C21H18NO4.Cl<br>C21H18ClNO4 B192542 Chelerythrine chloride CAS No. 3895-92-9

Chelerythrine chloride

Cat. No.: B192542
CAS No.: 3895-92-9
M. Wt: 383.8 g/mol
InChI Key: WEEFNMFMNMASJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Chelerythrine chloride should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Chelerythrine chloride plays a crucial role in various biochemical reactions. It is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), with an IC50 value of 0.7 μM . This compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound inhibits the binding of Bcl-xL to the Bak BH3 peptide, with an IC50 value of 1.5 μM, and displaces Bax from Bcl-xL . Additionally, it has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), leading to the accumulation of calcium ions in the cytoplasm .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by inhibiting SERCA activity, resulting in increased cytoplasmic calcium levels and subsequent mitochondrial calcium overload . This compound also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways through oxidative stress mechanisms . Furthermore, this compound disrupts the interaction between Bcl-xL and Bax, promoting apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. It inhibits protein kinase C by binding to its regulatory domain, preventing its activation . Additionally, this compound disrupts the binding of Bcl-xL to the Bak BH3 peptide, leading to the release of pro-apoptotic factors such as Bax . This compound also induces oxidative stress, activating the JNK and p38 MAPK pathways, which contribute to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound induces reactive oxygen species (ROS) production and depletes glutathione (GSH) levels in TSC2-null cells . The induction of heme-oxygenase-1 (HMOX1/HO-1) with hemin has been shown to block chelerythrine-induced cell death . Additionally, this compound has been observed to inhibit the growth of TSC2-null xenograft tumors without systemic toxicity during extended treatment periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, pre-treatment with this compound at doses of 1, 5, and 10 mg/kg in mice has been shown to provide gastroprotective effects against ethanol-induced gastric mucosal lesions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from (S)-reticuline through a series of enzymatic reactions involving enzymes such as McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR . These enzymes facilitate the conversion of (S)-reticuline to chelerythrine, which can then be utilized in various biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, the heterologous expression of MtABCG10 in Saccharomyces cerevisiae has been shown to enhance the metabolic flux of chelerythrine biosynthesis, leading to increased production . Additionally, this compound’s stability and solubility are improved in its chloride form, facilitating its transport and distribution .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to translocate protein kinase C alpha (PKCα) from the cytosol to the membrane fraction in response to radiation-induced bystander effects . This translocation is an early event in radiation-induced responses and mediates tumor necrosis factor alpha (TNFα)-induced signaling pathways . Additionally, this compound has been observed to localize in the mitochondria, where it induces mitochondrial depolarization and cytochrome c release, leading to apoptosis .

Chemical Reactions Analysis

Types of Reactions

Chelerythrine chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield reduced alkaloid forms .

Properties

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFNMFMNMASJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34316-15-9 (Parent)
Record name Chelerythrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70893481
Record name Chelerythrine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3895-92-9
Record name Chelerythrine, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3895-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelerythrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3895-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chelerythrine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHELERYTHRINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC98TZ0PZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chelerythrine chloride
Reactant of Route 2
Reactant of Route 2
Chelerythrine chloride
Reactant of Route 3
Reactant of Route 3
Chelerythrine chloride
Reactant of Route 4
Reactant of Route 4
Chelerythrine chloride
Reactant of Route 5
Chelerythrine chloride
Reactant of Route 6
Chelerythrine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.